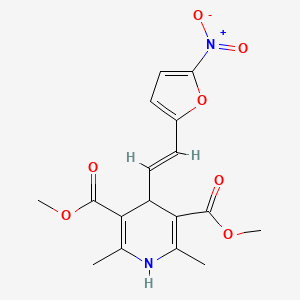

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(5-nitro-2-furanyl)ethenyl)-, dimethyl ester

Description

IUPAC Nomenclature and Systematic Classification

The systematic name dimethyl 2,6-dimethyl-4-(5-nitrofuran-2-yl)ethenyl-1,4-dihydropyridine-3,5-dicarboxylate originates from the parent 1,4-dihydropyridine ring system substituted at positions 2 and 6 with methyl groups, at position 4 with a 5-nitrofuran-2-yl ethenyl moiety, and at positions 3 and 5 with methoxycarbonyl groups. The numbering follows IUPAC guidelines for heterocyclic compounds, prioritizing the pyridine nitrogen at position 1.

The 1,4-dihydropyridine core indicates partial saturation between positions 1 and 4, distinguishing it from fully aromatic pyridine derivatives. The ester groups (-COOCH₃) at positions 3 and 5 are denoted as dimethyl esters, while the 5-nitrofuran-2-yl ethenyl substituent at position 4 specifies a furan ring with a nitro group at position 5, connected via an ethenyl (-CH=CH-) bridge.

| Component | Position | Functional Group | IUPAC Designation |

|---|---|---|---|

| Core structure | - | 1,4-dihydropyridine | Parent heterocycle |

| Substituent 1 | 2,6 | Methyl (-CH₃) | 2,6-dimethyl |

| Substituent 2 | 4 | 5-nitrofuran-2-yl ethenyl | 4-(5-nitrofuran-2-yl)ethenyl |

| Substituent 3 | 3,5 | Methoxycarbonyl (-COOCH₃) | dimethyl ester |

Structural Relationship to Pyridinedicarboxylic Acid Isomers

The compound belongs to the 3,5-pyridinedicarboxylic acid family, one of six positional isomers of pyridinedicarboxylic acid. Unlike dinicotinic acid (3,5-pyridinedicarboxylic acid), which features a fully aromatic pyridine ring, this derivative incorporates a 1,4-dihydro reduction and additional substituents that alter its electronic properties.

The 1,4-dihydro configuration introduces non-planarity to the ring, reducing conjugation compared to aromatic isomers. This structural modification enhances reactivity at the 4-position, facilitating the addition of the nitrofuranyl ethenyl group.

Positional Analysis of Substituents: Methyl, Nitrofuranyl, and Ethenyl Groups

The 2,6-dimethyl groups impose steric hindrance, flattening the 1,4-dihydropyridine ring and restricting rotation about the C4-N1 bond. This conformation stabilizes the 4-(5-nitrofuran-2-yl)ethenyl substituent, which extends perpendicular to the dihydropyridine plane.

The ethenyl bridge (-CH=CH-) between C4 and the furan ring enables π-conjugation, delocalizing electrons from the nitro group into the dihydropyridine system. The 5-nitro group on the furan ring acts as a strong electron-withdrawing moiety, polarizing the ethenyl linkage and enhancing the compound’s electrophilicity at C4.

| Substituent | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Methyl | 2,6 | Electron-donating (+I) | Restricts ring puckering |

| Ethenyl | 4 | π-Conjugation | Planarizes C4 substituent |

| 5-Nitrofuran-2-yl | 4 | Electron-withdrawing (-M) | Minimal steric bulk |

The dimethyl ester groups at positions 3 and 5 adopt s-cis conformations , optimizing resonance stabilization with the dihydropyridine ring. This arrangement contrasts with unesterified 3,5-pyridinedicarboxylic acid isomers, where carboxylic acid groups engage in intramolecular hydrogen bonding.

Properties

CAS No. |

71160-15-1 |

|---|---|

Molecular Formula |

C17H18N2O7 |

Molecular Weight |

362.3 g/mol |

IUPAC Name |

dimethyl 2,6-dimethyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H18N2O7/c1-9-14(16(20)24-3)12(15(10(2)18-9)17(21)25-4)7-5-11-6-8-13(26-11)19(22)23/h5-8,12,18H,1-4H3/b7-5+ |

InChI Key |

XDFZEFNGTBHXCX-FNORWQNLSA-N |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. The presence of the nitro group and the dimethyl ester moiety in this compound enhances its interaction with biological targets. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have been investigated for their ability to target specific enzymes involved in cancer metabolism.

Antimicrobial Properties

Pyridine derivatives have been documented to possess antimicrobial activity against various pathogens. The unique structure of 3,5-Pyridinedicarboxylic acid derivatives allows for interaction with microbial enzymes or cell membranes, leading to inhibition of growth. In vitro studies suggest that this compound may exhibit broad-spectrum antimicrobial effects.

Biochemical Assays

The compound's structure allows it to be utilized in biochemical assays aimed at understanding enzyme kinetics and interactions. For instance, it can act as a substrate or inhibitor in assays involving enzymes such as kinases or phosphatases. This application is crucial for drug development processes where understanding enzyme interactions is vital.

Targeting Specific Biomolecules

The design of this compound suggests potential applications in targeting specific biomolecules within cells. Its ability to form stable complexes with proteins or nucleic acids can facilitate studies on cellular mechanisms and pathways. This property is particularly useful in the development of targeted therapies for diseases such as cancer or neurodegenerative disorders.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer activity of pyridine derivatives similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models, demonstrating their potential as lead compounds for drug development.

- Antimicrobial Efficacy : In a study published in Antimicrobial Agents and Chemotherapy, researchers tested various pyridine derivatives against antibiotic-resistant strains of bacteria. The findings highlighted significant activity against Gram-positive bacteria, suggesting the need for further exploration into their mechanisms of action.

- Polymer Development : A research article in Polymer Chemistry discussed the synthesis of novel polymers incorporating pyridine-based monomers. The resulting materials exhibited enhanced thermal properties and mechanical strength, showcasing the versatility of pyridine derivatives in materials science.

Mechanism of Action

The mechanism of action of (E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Dihydropyridine Structure

All compared compounds share the 1,4-dihydropyridine backbone, which is critical for calcium channel modulation in cardiovascular therapeutics. The planar aromatic ring and ester groups at positions 3 and 5 are conserved, ensuring interaction with L-type calcium channels .

Substituent Variations

a) Position 4 Substituents

- Target Compound: 4-(2-(5-nitro-2-furanyl)ethenyl) group.

- Nifedipine (CAS 21829-25-4) : 4-(2-nitrophenyl) group.

- Barnidipine (CAS 104713-75-9) : 4-(3-nitrophenyl) with a benzyl-pyrrolidinyl ester.

b) Ester Groups

- Target Compound : Dimethyl esters.

- Cilnidipine (CAS 132203-70-4) : Methoxyethyl and cinnamyl esters.

- Dibutyl Analogue (CAS 55470-81-0) : Dibutyl esters.

Pharmacological Implications

*The nitro-furanyl group is structurally analogous to nitrofurantoin, suggesting possible antimicrobial applications, though this requires validation .

Biological Activity

3,5-Pyridinedicarboxylic acid derivatives, particularly 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(5-nitro-2-furanyl)ethenyl)-, dimethyl ester , have garnered attention due to their diverse biological activities. This compound is a derivative of dihydropyridine and is structurally related to several pharmacologically active agents. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H23N O4

- Molecular Weight : 329.4 g/mol

- CAS Number : 1165-06-6

The compound's structure features a pyridine ring with two carboxyl groups and a dimethyl ester functional group, which contributes to its biological activity.

Antihypertensive Effects

One of the most notable activities of this compound class is its antihypertensive effect. The compound is related to Nicardipine , a known calcium channel blocker used in the treatment of hypertension and angina. Nicardipine acts by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure .

Vasodilatory Properties

Research indicates that derivatives of 3,5-Pyridinedicarboxylic acid exhibit significant vasodilatory properties. These compounds promote relaxation of vascular smooth muscle, improving blood flow and oxygen delivery to tissues. Studies have shown that these effects are mediated through the modulation of intracellular calcium levels and endothelial function .

The biological activity of 3,5-Pyridinedicarboxylic acid derivatives can be attributed to their interaction with various molecular targets:

- Calcium Channels : The primary mechanism involves blocking L-type calcium channels, which reduces calcium entry into cells and leads to smooth muscle relaxation.

- Nitric Oxide Pathway : Some studies suggest that these compounds may enhance nitric oxide availability, further promoting vasodilation .

Clinical Trials on Nicardipine

Numerous clinical trials have investigated the efficacy of Nicardipine in managing hypertension. In one randomized controlled trial involving patients with chronic hypertension, Nicardipine significantly reduced systolic and diastolic blood pressure compared to placebo . The study reported a favorable side effect profile, making it a viable option for long-term management.

Experimental Studies

A study conducted on animal models demonstrated that administration of 3,5-Pyridinedicarboxylic acid derivatives led to significant reductions in blood pressure and improved cardiac output. The study highlighted that these compounds could be beneficial in treating conditions associated with vascular dysfunction .

Data Table: Biological Activities of 3,5-Pyridinedicarboxylic Acid Derivatives

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence reaction yield?

The synthesis typically involves a Hantzsch dihydropyridine reaction, modified to incorporate the 5-nitro-2-furanyl ethenyl group. Key parameters include:

- Temperature control : Maintaining 60–80°C to prevent nitro group decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-furan reactivity .

- Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity during esterification . Yields often range from 40–65%, with impurities arising from incomplete ethenylation or ester hydrolysis.

Q. Which spectroscopic techniques are prioritized for structural confirmation and purity assessment?

- ¹H/¹³C NMR : Key signals include the dihydropyridine ring protons (δ 4.8–5.2 ppm) and nitro-furan ethenyl protons (δ 7.1–7.5 ppm) .

- HPLC-MS : Quantifies purity (>95% required for research-grade material) and detects hydrolyzed ester byproducts .

- FT-IR : Confirms ester carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What handling protocols mitigate stability issues during storage and experimentation?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro group photoreduction .

- Moisture control : Use anhydrous solvents and desiccants to avoid ester hydrolysis .

- Temperature : Long-term storage at –20°C minimizes thermal degradation .

Advanced Research Questions

Q. How can computational models predict regioselectivity in synthetic intermediates?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the nitro-furan substituent on the dihydropyridine ring. Key findings:

- The nitro group directs ethenylation to the para position via resonance stabilization .

- Steric hindrance from the 2,6-dimethyl groups favors axial conformers, impacting reactivity .

- Solvent polarity (e.g., dielectric constant) modulates transition-state energy barriers .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives?

- X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing cis/trans ethenyl isomers) .

- Dynamic NMR : Analyzes rotational barriers in hindered esters to assign overlapping signals .

- Isotopic labeling : Tracks nitro group reduction pathways in conflicting reaction mechanisms .

Q. How do catalytic systems or solvent effects optimize synthetic efficiency?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while improving yield by 15–20% .

- Ionic liquid solvents : Enhance nitro-furan solubility and reduce side reactions (e.g., dimerization) .

- Heterogeneous catalysts : Zeolites or mesoporous silica improve esterification selectivity (>90%) .

Methodological Considerations

- Controlled atmosphere techniques : Schlenk lines or gloveboxes prevent oxidative degradation during sensitive steps .

- Chromatographic purification : Reverse-phase HPLC separates stereoisomers, while flash chromatography removes polar byproducts .

- Kinetic studies : UV-Vis spectroscopy monitors nitro group stability under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.